Product packaging for Sulfo-Cyanine7 carboxylic acid(Cat. No.:)

Sulfo-Cyanine7 carboxylic acid

Cat. No.: B611068
M. Wt: 747.0 g/mol
InChI Key: DATDQQRBWIPXJJ-UHFFFAOYSA-M
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Description

Significance of Near-Infrared (NIR) Fluorophores in Contemporary Research Modalities

Near-infrared (NIR) fluorophores, operating within the 700-1700 nm spectral window, offer distinct advantages that have revolutionized fluorescence-based research methodologies. mdpi.com Unlike traditional fluorophores that function in the ultraviolet or visible regions, NIR probes significantly reduce issues of photon scattering, light absorption by biological components, and autofluorescence from tissues and cells. mdpi.comfluorofinder.com This leads to deeper tissue penetration and improved signal-to-noise ratios, making them exceptionally well-suited for in vivo imaging and other complex biological studies. acs.org The ability to simultaneously use multiple NIR fluorophores allows for high-plex experiments, enabling researchers to probe several molecular targets within a single sample. fluorofinder.com These characteristics have made NIR fluorophores indispensable tools in fields ranging from cancer research and drug delivery to noninvasive sensing. acs.orgrsc.org

Foundational Role of Sulfo-Cyanine7 Carboxylic Acid in Bio-Optical Studies

This compound is a water-soluble, near-infrared fluorescent dye that has become fundamental to many bio-optical applications. lumiprobe.com Its structure, which includes sulfonate groups, imparts high hydrophilicity, making it particularly suitable for use in aqueous biological environments without causing denaturation of sensitive proteins. axispharm.com The presence of a carboxylic acid group provides a reactive handle for covalent attachment to a wide range of biomolecules, further expanding its utility. smolecule.com Its bright NIR fluorescence, high photostability, and substantial molar extinction coefficient contribute to its robust performance in various imaging and detection techniques. axispharm.commedchemexpress.com

Scope and Academic Research Trajectories of this compound

The academic and research applications of this compound are extensive and continue to expand. It serves as a crucial fluorescent marker in the NIR range, particularly when direct attachment to other molecules is desired. lumiprobe.com Research trajectories heavily focus on its use in developing targeted imaging probes. For instance, it has been conjugated to targeting vectors to create hybrid imaging agents for applications in oncology, demonstrating specific receptor targeting in vivo. nih.gov Furthermore, its utility extends to the development of biosensors, as seen in its application in versatile enzyme-based metabolite assays in complex biological fluids like whole blood. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H43KN2O8S2 B611068 Sulfo-Cyanine7 carboxylic acid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N2O8S2.K/c1-36(2)29-23-27(48(42,43)44)15-17-31(29)38(5)33(36)19-13-25-10-9-11-26(22-25)14-20-34-37(3,4)30-24-28(49(45,46)47)16-18-32(30)39(34)21-8-6-7-12-35(40)41;/h13-20,22-24H,6-12,21H2,1-5H3,(H2-,40,41,42,43,44,45,46,47);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATDQQRBWIPXJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43KN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Routes to Sulfo-Cyanine7 Carboxylic Acid Analogs

The synthesis of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid and its analogs is a sophisticated process that has been refined to enhance yield, purity, and functionality. These near-infrared (NIR) fluorescent dyes are critical for a variety of biomedical imaging and diagnostic applications due to their high water solubility and strong fluorescence in the NIR spectrum. axispharm.com

In Situ Activation and Coupling Procedures

A key step in the synthesis of Sulfo-Cy7 derivatives involves the in situ activation of the carboxylic acid group for subsequent coupling reactions. This process typically utilizes coupling agents to form a reactive intermediate that can readily react with other molecules, such as amines or alcohols.

Commonly used activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate (HATU). nih.gov For instance, the carboxylic acid of Sulfo-Cyanine7 can be pre-activated with HATU for a short period before being introduced to a molecule containing a primary amine, facilitating the formation of a stable amide bond. nih.gov This in situ activation is crucial for conjugating the dye to biomolecules. nih.gov

The general synthetic approach for cyanine (B1664457) dyes often involves the condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor. acs.org However, this can be a multi-step process. An alternative strategy involves the use of substituted dianil linkers, which can simplify the condensation reaction to form the final cyanine dye structure. nih.gov This method avoids the use of expensive palladium catalysts that are sometimes required in other coupling methods like the Suzuki-Miyaura coupling. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is paramount for achieving high yields and purity of this compound and its derivatives. Key parameters that are often fine-tuned include solvent selection, pH, temperature, and purification methods.

For industrial-scale synthesis, dimethylformamide (DMF) is a preferred solvent as it can dissolve both the hydrophilic sulfo groups and the hydrophobic cyanine core. Maintaining a pH between 8.0 and 8.5 with the addition of a base like triethylamine (B128534) can enhance the stability of reactive intermediates such as NHS esters. To minimize side reactions during large-scale production, solvent mixtures like acetic acid and acetonitrile (B52724) have been explored.

Temperature control is also critical. For example, sulfonation steps to increase water solubility are often performed at low temperatures (0–5°C) to prevent degradation of the dye.

Purification is a critical final step. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a standard method for purifying the final product and assessing its purity. nih.gov Size-exclusion chromatography is another technique used to remove excess reagents. Purity is typically confirmed by techniques such as ¹H NMR and HPLC-MS. antibodies.comantibodies.com For many commercially available Sulfo-Cy7 derivatives, purities of over 95% are reported. antibodies.comantibodies.comlabscoop.com

Interactive Data Table: Reaction Condition Optimization

ParameterConditionRationale
Solvent DMF, DMSO, Acetic Acid/AcetonitrileDissolves both hydrophilic and hydrophobic components, reduces side reactions.
pH 8.0 - 8.5Enhances stability of reactive esters.
Temperature 0 - 5°C (for sulfonation)Prevents degradation of the dye.
Purification HPLC, Size-Exclusion ChromatographyRemoves impurities and unreacted reagents.

Functionalization and Linker Integration for Bioconjugation

The carboxylic acid group of Sulfo-Cyanine7 serves as a versatile handle for introducing a wide array of functional groups and linkers, enabling its conjugation to various biomolecules.

N-Hydroxysuccinimide (NHS) Ester Formation for Amine Reactivity

One of the most common functionalization strategies is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. lumiprobe.com This is typically achieved by reacting the this compound with NHS in the presence of a coupling agent like EDC. The resulting Sulfo-Cyanine7 NHS ester is highly reactive towards primary amines, which are abundant in proteins (e.g., on lysine (B10760008) residues), forming stable amide bonds. lumiprobe.com This reaction is usually performed in aqueous buffers at a pH of 7-8. The high water solubility of sulfonated cyanine dyes makes this labeling process particularly suitable for delicate proteins that might denature in the presence of organic solvents. lumiprobe.com

Introduction of Alkyne, Azide (B81097), and Maleimide (B117702) Moieties

To expand the bioconjugation possibilities, other reactive moieties such as alkynes, azides, and maleimides can be introduced.

Alkyne and Azide Groups: Sulfo-Cyanine7 derivatives containing terminal alkyne or azide groups are valuable tools for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). dcchemicals.commedchemexpress.commedchemexpress.com These reactions are highly efficient and specific, allowing for the conjugation of the dye to molecules containing the complementary functional group (an azide for an alkyne, and vice-versa). medchemexpress.com Sulfo-Cyanine7 alkyne is a sulfonated terminal alkyne that can be conjugated with azides in an aqueous environment. dcchemicals.com Similarly, Sulfo-Cyanine7 azide can react with molecules containing alkyne groups. medchemexpress.com

Maleimide Groups: Sulfo-Cyanine7 maleimide derivatives are designed for specific reaction with thiol (sulfhydryl) groups, which are found in cysteine residues of proteins and peptides. antibodies.comlumiprobe.com This allows for site-specific labeling of biomolecules.

Design of Bifunctional and Multifunctional Derivatives

Beyond single functional groups, bifunctional and multifunctional derivatives of Sulfo-Cyanine7 have been developed to create more complex molecular constructs.

Bifunctional Derivatives: These molecules possess two reactive groups. For example, Sulfo-Cyanine7 bis-NHS ester contains two NHS ester groups, allowing it to act as a crosslinker between two amine-containing molecules. lumiprobe.comlumiprobe.com Another example is Sulfo-Cyanine7 dicarboxylic acid, which has two carboxylic acid groups that can be independently functionalized. labscoop.comlumiprobe.com

Multifunctional Scaffolds: More complex derivatives can be built using chelating agents like Fusarinine (B1175079) C as a scaffold. This allows for the attachment of not only the Sulfo-Cyanine7 dye but also other targeting vectors, creating hybrid imaging agents for multimodal imaging applications. nih.gov

Interactive Data Table: Functional Derivatives of this compound

DerivativeFunctional GroupTarget MoietyReaction Type
Sulfo-Cyanine7 NHS esterN-Hydroxysuccinimide esterPrimary AminesAmide bond formation lumiprobe.com
Sulfo-Cyanine7 AlkyneTerminal AlkyneAzidesClick Chemistry (CuAAC/SPAAC) dcchemicals.commedchemexpress.com
Sulfo-Cyanine7 AzideAzideAlkynes, DBCO, BCNClick Chemistry (CuAAC/SPAAC) medchemexpress.com
Sulfo-Cyanine7 MaleimideMaleimideThiols (Sulfhydryls)Thioether bond formation antibodies.comlumiprobe.com
Sulfo-Cyanine7 bis-NHS esterTwo NHS estersPrimary AminesCrosslinking lumiprobe.comlumiprobe.com
Sulfo-Cyanine7 dicarboxylic acidTwo Carboxylic AcidsAmines (after activation)Amide bond formation labscoop.comlumiprobe.com

Rational Design of this compound-Based Scaffolds

The rational design of scaffolds based on this compound leverages the molecule's intrinsic near-infrared (NIR) fluorescence, high water solubility, and the reactive potential of its carboxylic acid group. lumiprobe.com This functional handle allows for covalent conjugation to a wide array of molecular structures, enabling the creation of sophisticated probes for biomedical applications. Design strategies focus on combining the exceptional optical properties of the Sulfo-Cyanine7 core with other functional moieties, such as chelators for multimodality imaging or integration into larger macromolecular systems to enhance targeting and delivery. nih.govnih.gov The disulfonated nature of the dye is a key design element, as it increases water solubility and reduces the tendency for aggregation in aqueous biological environments, which is a common issue with other cyanine dyes. axispharm.com

Chelator Scaffolding for Hybrid Imaging Probes

A prominent strategy in the rational design of advanced imaging agents is the scaffolding of this compound with chelators to create hybrid, or multimodal, imaging probes. nih.govacs.org These probes combine the NIR fluorescence of the cyanine dye for optical imaging with the ability of the chelator to bind radiometals (like Gallium-68) for Positron Emission Tomography (PET). acs.orgmdpi.com This dual-modality approach provides complementary information, with optical imaging offering high resolution and PET providing deep tissue penetration and quantitative data. nih.gov

The design of these hybrid probes often involves an amino-functionalized chelator, such as a derivative of Fusarinine C (FSC), a siderophore with high affinity for Ga-68. nih.govacs.orgmdpi.com The synthetic methodology relies on the activation of the carboxylic acid group on the Sulfo-Cyanine7 molecule. A common activating agent is O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate (HATU), which converts the carboxylic acid into a more reactive ester in situ. nih.govnih.gov This activated dye is then conjugated to a free amine on the chelator scaffold. nih.govacs.org

In one such proof-of-principle study, researchers developed divalent hybrid imaging agents by first modifying an iron-protected FSC chelator with a double-maleimide linker. nih.gov The this compound was activated with HATU and conjugated to one of the chelator's primary amine groups. nih.govacs.org After conjugation and demetalation, targeting vectors like a minigastrin analogue (MG11) or the cyclic peptide RGD were attached to the maleimide groups, yielding the final hybrid probes. nih.gov The identity of these complex molecules was confirmed by MALDI-TOF mass spectrometry, and their purity, typically above 93%, was assessed by analytical RP-HPLC. nih.govacs.org

The resulting Sulfo-Cyanine7-chelator conjugates have been successfully used for in vivo imaging. For instance, a [⁶⁸Ga]Sulfo-Cy7-FSC-MG probe demonstrated receptor-specific uptake in tumors overexpressing the cholecystokinin-2 (CCK2R) receptor in PET imaging studies. nih.govacs.org

Hybrid Imaging AgentChelator ScaffoldTargeting VectorConjugation ChemistryKey FindingReference
Sulfo-Cy7-FSC-MGFusarinine C (FSC)Minigastrin (MG11)Sulfo-Cyanine7-COOH activated with HATU, conjugated to amine on [Fe]FSC-(mal)2, followed by maleimide-thiol reaction with MG11-SH.Demonstrated receptor-specific tumor uptake in PET and optical imaging. nih.govacs.org
Sulfo-Cy7-FSC-RGDFusarinine C (FSC)Cyclic RGD peptideSulfo-Cyanine7-COOH activated with HATU, conjugated to amine on [Fe]FSC-(mal)2, followed by maleimide-thiol reaction with RGD-SH.Successful synthesis of a divalent hybrid probe for targeting integrin αVβ3. nih.gov
SulfoCyanine7-[Fe]MAFC-PEG5-TzN-Monoacetylfusarinine C (MAFC)Tetrazine (Tz) for pretargetingSulfo-Cyanine7-COOH pre-activated with HATU and conjugated to the amine of the PEGylated tetrazine-chelator construct.Synthesized for pretargeting applications, though a Sulfo-Cy5 version showed more optimal properties in the study. nih.gov
SulfoCy7-[Fe]DAFCDesferri-fusarinine C (DAFC)None (for Aspergillus infection imaging)Sulfo-Cyanine7-COOH activated with HATU and conjugated to the free amine of [Fe]DAFC.Created a fluorescent siderophore for imaging fungal infections. mdpi.comimtm.cz

Integration into Polymeric and Nanomaterial Architectures

The integration of this compound into polymeric and nanomaterial architectures is a key strategy for developing advanced therapeutic and diagnostic agents. These larger constructs can improve the pharmacokinetic profile of the dye, enable targeted delivery, and combine imaging with therapeutic functions. nih.gov The carboxylic acid group is again the crucial anchor point for covalently linking the dye to these complex scaffolds. nih.gov

One approach involves the entrapment of this compound within lipid-based nanoparticles. mdpi.com For example, the dye has been encapsulated inside lipid vesicles composed of DPPC, cholesterol, and DSPE-PEG2000. mdpi.com This method physically contains the dye within the nanoparticle's aqueous core, creating a fluorescent probe without the need for covalent modification of the vesicle itself. Such systems are explored for creating biosensors, for instance, by co-encapsulating enzymes that produce a detectable signal. mdpi.com

Another strategy involves conjugating the cyanine dye to polymeric nanoparticles. In one study, a cyanine7 (Cy7) dye was covalently attached to TP-PLGA-Au@RGD nanoparticles (NPs). nih.gov Although the specific cyanine was not named "Sulfo-Cyanine7," the methodology is directly applicable. The process involved linking the dye to the surface of pre-formed nanoparticles, which were then incorporated into a hyaluronic acid hydrogel. nih.gov This created a multi-component system designed for targeted, intra-articular delivery in a mouse model of arthritis, using the NIR fluorescence to track the location of the hydrogel in vivo. nih.gov

Furthermore, the principles of rational dye design extend to creating fluorophores that resist aggregation when conjugated at high densities to protein-based nanoparticles, such as virus-like particles (VLPs). acs.org While this research developed a new cyanine tag (FNIR-Tag), it highlights the importance of modifying the cyanine structure to prevent the quenching of fluorescence that occurs when many dye molecules are brought into close proximity on a nanoparticle surface. acs.org This is a critical consideration for creating bright, trackable nanomaterials for in vivo imaging. acs.org

Nanomaterial ArchitectureCore MaterialsIntegration MethodPurpose/ApplicationReference
Lipid VesiclesDPPC, Cholesterol, DSPE-PEG2000Entrapment of this compound within the vesicle core.Development of a near-infrared fluorescence-based biosensor for hydrogen peroxide. lumiprobe.commdpi.com
Polymeric Nanoparticle HydrogelPLGA, Gold (Au), Hyaluronic Acid (HA)Covalent conjugation of Cyanine7 to the surface of TP-PLGA-Au@RGD nanoparticles, followed by embedding in a HA hydrogel.In vivo NIR imaging to track the location and retention of a targeted, multi-therapy hydrogel for rheumatoid arthritis. nih.gov
Virus-Like Particles (VLPs)Bacteriophage Qβ proteinCovalent conjugation of a rationally designed cyanine dye (FNIR-Tag) to lysine residues on the VLP surface.To create brightly labeled nanoparticles for in vivo tumor imaging, demonstrating superior brightness compared to standard dyes. acs.org

Research Applications and Methodological Advancements

Applications in Molecular and Cellular Imaging Research

The compound's unique characteristics make it a powerful tool for visualizing biological processes at the molecular and cellular levels.

Near-infrared (NIR) fluorescence imaging operates within the "optical window" of biological tissues (approximately 700–900 nm), where the absorption of light by endogenous molecules like hemoglobin and water, as well as light scattering, is significantly minimized. This reduction in background autofluorescence allows for deeper tissue penetration and higher contrast imaging. nih.gov Sulfo-Cyanine7 carboxylic acid is exceptionally well-suited for these systems, as its excitation and emission maxima (around 750 nm and 773 nm, respectively) fall directly within this NIR window. antibodies.comaxispharm.comnih.gov Its high quantum yield provides bright, efficient fluorescence, making it an ideal choice for in vivo imaging applications where signal-to-noise ratio is critical. axispharm.comnih.gov

In the realm of fluorescence microscopy, this compound serves as a robust fluorophore for obtaining high-resolution images of cellular and tissue structures. axispharm.com Its high photostability and brightness are advantageous for techniques that require intense or prolonged light exposure. axispharm.com These properties enable detailed visualization of labeled biomolecules within complex biological environments, contributing to a clearer understanding of cellular architecture and function. axispharm.com

The compound is also utilized in flow cytometry for the precise analysis and sorting of cells. axispharm.com When conjugated to a molecule that targets a specific cell type, Sulfo-Cyanine7 provides a distinct fluorescence signal in the far-red to NIR spectrum. axispharm.com This allows for clear differentiation between labeled and unlabeled cells, minimizing spectral overlap with other commonly used fluorophores and enabling accurate multi-parameter analysis and sorting. axispharm.com

The carboxylic acid functional group is a key feature that allows Sulfo-Cyanine7 to be incorporated into sophisticated molecular probes designed for bioanalytical studies. axispharm.comaxispharm.com Researchers have successfully used the compound as an optical signaling component in hybrid imaging agents. nih.gov In one such study, this compound was conjugated to a chelator scaffold, Fusarinine (B1175079) C, to create a dual-modality probe for targeting specific cell surface receptors. nih.gov This strategy demonstrates the compound's utility in constructing tools to investigate specific molecular interactions and for receptor targeting. nih.gov

Methodologies for Flow Cytometry and Cell Sorting Research

Strategies for Biomolecule Labeling and Tracking in Research Models

The ability to attach Sulfo-Cyanine7 to various biomolecules underpins its widespread use in tracking and imaging. axispharm.com

The carboxylic acid moiety on Sulfo-Cyanine7 is the primary site for covalent conjugation to biomolecules. medchemexpress.com While the carboxylic acid itself is not reactive towards biomolecules, it can be chemically activated to form a stable amide bond with primary amine groups (e.g., the side chain of lysine (B10760008) residues) present on proteins, antibodies, and peptides. nih.govmedchemexpress.com A common and effective method involves the in situ activation of the carboxylic acid using a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorphosphate). nih.govnih.gov This reaction creates a highly reactive ester that then efficiently couples with the amine group on the target biomolecule. nih.gov This established labeling chemistry allows researchers to stably attach the bright, NIR-emitting dye to a wide range of biological molecules for tracking their location and dynamics in research models. axispharm.commedchemexpress.com

Conjugation with Nucleic Acids and Oligonucleotides

This compound is a valuable reagent for the fluorescent labeling of nucleic acids and oligonucleotides, a process critical for tracking and quantifying these biomolecules in various molecular biology applications. axispharm.com The presence of the carboxylic acid functional group is key to this process, allowing for covalent conjugation to amine-modified nucleic acids. smolecule.com The standard chemical strategy involves activating the carboxylic acid group, typically with reagents like N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, to form a reactive NHS ester. This activated ester then readily reacts with primary amine groups that have been incorporated into the oligonucleotide or nucleic acid structure, forming a stable amide bond.

The enhanced water solubility of Sulfo-Cyanine7, conferred by its sulfonate groups, is a significant advantage for these conjugation reactions. glpbio.com It allows the labeling to be performed in aqueous environments without requiring significant amounts of organic co-solvents, which can be detrimental to the structure and function of sensitive biomolecules like DNA and RNA. glpbio.com This property also helps to reduce the aggregation of the dye molecules on the labeled conjugate. glpbio.com

The resulting fluorescently-labeled DNA or RNA probes are utilized in a variety of advanced detection methods. Cyanine-labeled RNA, for example, is employed in fluorescence confocal microscopy, flow cytometry, and fluorescence in situ hybridization (FISH) to study the distribution, dynamic changes, and interactions of RNA molecules within cells. This labeling technique provides a powerful tool for researchers to precisely track and locate RNA, offering insights into cellular biological functions.

Investigations into Cellular Uptake Mechanisms and Specificity

Studies using various cell lines have elucidated the mechanisms governing internalization. In a murine dendritic cell line (DC2.4), liposomes containing a Sulfo-Cyanine7-glycolipid conjugate were observed to be taken up in a heterogeneous and concentration-dependent manner. researchgate.net Other research on different Cy7-labeled molecules has suggested that uptake can be facilitated by specific endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis. frontiersin.org

The specificity of uptake is often engineered by conjugating the dye to a targeting vector, such as a peptide or antibody, that recognizes a specific cell surface receptor. A notable example involves a dual-modality probe, [⁶⁸Ga]Sulfo-Cy7-FSC-MG, designed to target the cholecystokinin-2 receptor (CCK2R). acs.orgnih.gov In A431-CCK2R cells, which overexpress this receptor, the probe demonstrated significant time-dependent internalization. acs.orgnih.gov Similarly, a different conjugate, [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, was developed to target integrin αvβ3, showing specific uptake in M21 cells which are positive for this receptor, and significantly lower uptake in M21-L cells which are receptor-negative. acs.orgnih.gov These findings highlight that while the dye itself influences biodistribution, the specificity of cellular uptake is primarily dictated by the conjugated targeting moiety.

Cellular Uptake of Sulfo-Cyanine7 Conjugates

CompoundCell LineReceptor TargetTime (h)Internalized Activity (% of total)Source
[⁶⁸Ga]Sulfo-Cy7-FSC-MGA431-CCK2RCCK2R14.56 ± 0.39 acs.orgnih.gov
[⁶⁸Ga]Sulfo-Cy7-FSC-MGA431-CCK2RCCK2R28.75 ± 1.32 acs.orgnih.gov
[⁶⁸Ga]Sulfo-Cy7-FSC-RGDM21 (αvβ3 positive)Integrin αvβ312.45 ± 0.36 acs.org
[⁶⁸Ga]Sulfo-Cy7-FSC-RGDM21 (αvβ3 positive)Integrin αvβ324.41 ± 1.17 acs.org
[⁶⁸Ga]Sulfo-Cy7-FSC-RGDM21-L (αvβ3 negative)Integrin αvβ310.43 ± 0.25 acs.org
[⁶⁸Ga]Sulfo-Cy7-FSC-RGDM21-L (αvβ3 negative)Integrin αvβ320.71 ± 0.66 acs.org

Receptor-Mediated Internalization Studies in Cellular Systems

Receptor-mediated endocytosis is a key mechanism for the specific delivery of Sulfo-Cyanine7 conjugates into targeted cells. This process relies on the high-affinity binding of a ligand (conjugated to the dye) to its corresponding cell surface receptor, which triggers internalization. snmjournals.org The specificity of this pathway has been rigorously validated through comparative and competitive binding studies. acs.orgnih.gov

In studies with the cholecystokinin-2 receptor (CCK2R), the internalization of the [⁶⁸Ga]Sulfo-Cy7-FSC-MG probe was dramatically reduced in the presence of an excess of pentagastrin, a competing ligand that saturates the receptors. acs.org This "blocking" effect confirmed that the uptake was indeed mediated by the CCK2R. acs.org Similarly, fluorescence microscopy has visually confirmed the CCK2R-mediated intracellular uptake of related probes, with the fluorescent signal being localized within the cytoplasm of receptor-positive cells. mdpi.com

The specificity of receptor-mediated internalization has also been demonstrated by comparing uptake in cell lines with and without the target receptor. acs.orgnih.gov For the integrin-targeting probe [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, internalization was approximately six times higher in αvβ3-positive M21 cells compared to αvβ3-negative M21-L cells. acs.org These studies collectively provide strong evidence that conjugating this compound to high-affinity targeting vectors enables highly specific, receptor-mediated delivery into cellular systems. acs.orgnih.gov

Validation of Receptor-Mediated Internalization (2h Incubation)

CompoundCell LineConditionUptake MeasurementInternalization (% of total)Source
[⁶⁸Ga]Sulfo-Cy7-FSC-MGA431-CCK2RUnblockedRadiometric8.75 ± 1.32 acs.orgnih.gov
[⁶⁸Ga]Sulfo-Cy7-FSC-MGA431-CCK2RBlocked (Pentagastrin)Radiometric0.44 ± 0.41 acs.org
Sulfo-Cy7-FSC-MGA431-CCK2RUnblockedFluorescence10.78 ± 1.04 acs.orgnih.gov
Sulfo-Cy7-FSC-MGA431-CCK2RBlocked (Pentagastrin)Fluorescence1.65 ± 0.47 acs.orgnih.gov
[⁶⁸Ga]Sulfo-Cy7-FSC-RGDM21 (αvβ3 positive)-Radiometric4.41 ± 1.17 acs.org
[⁶⁸Ga]Sulfo-Cy7-FSC-RGDM21-L (αvβ3 negative)-Radiometric0.71 ± 0.66 acs.org

Advanced Spectroscopic Characterization and Quantitative Methodologies

Fluorescence Correlation Spectroscopy (FCS) for Photophysical Dynamics

Fluorescence Correlation Spectroscopy (FCS) has been a pivotal technique for elucidating the complex photophysical dynamics of Sulfo-Cyanine7 (SCy7). nih.govacs.org This method analyzes fluctuations in fluorescence intensity as single molecules diffuse through a tiny, focused laser beam, providing information on molecular concentration, diffusion, and, importantly, transitions to transient dark states. For SCy7, FCS has been instrumental in studying its photoisomerization kinetics and blinking phenomena. nih.gov

Research combining FCS with other spectroscopic methods has shown that upon laser excitation, SCy7 undergoes reversible, excitation-driven transitions between its ground state and at least one non-emissive (dark) state. acs.org These transitions are observed in FCS measurements as decays in the correlation curve. Comprehensive analysis of FCS data for SCy7 revealed that a simple two-state model (one fluorescent, one dark) was insufficient to fully describe the observed dynamics. Instead, the data strongly supported a more complex, three-state photoisomerization model, which accounts for the formation of multiple isomers with distinct properties. nih.govacs.orgresearchgate.net These studies demonstrate the power of FCS to resolve the intricate photodynamics of SCy7 at the single-molecule level.

Transient State (TRAST) Excitation Modulation Spectroscopy

Transient State (TRAST) spectroscopy is a powerful method used alongside FCS to characterize the photodynamics of Sulfo-Cyanine7 (SCy7). nih.govacs.org TRAST measures the average fluorescence intensity as a function of the duration of the excitation light pulse, allowing for the characterization of reversible transitions to long-lived dark states, such as photoisomers. nih.gov

The application of TRAST to SCy7 was crucial in identifying a previously uncharacterized photophysical behavior. acs.orgresearchgate.net The analysis revealed the existence of a photoisomerized state with a red-shifted emission spectrum compared to the primary all-trans isomer. nih.govresearchgate.netresearchgate.net This finding was further confirmed by combining TRAST with spectrofluorimetry (spectral-TRAST), which directly showed an excitation-induced redshift in the dye's emission spectrum. nih.govdiva-portal.org The kinetics of this process were found to be consistent with a three-state photoisomerization model. nih.govdiva-portal.org Furthermore, the photoisomerization kinetics and the formation of this redshifted isomer were shown to be highly dependent on environmental factors like viscosity and polarity, suggesting that SCy7 could be used as an environmental sensor with TRAST-based readouts. acs.orgresearchgate.netdiva-portal.org

Fluorescence Lifetime Measurements for Kinetic Analysis

Fluorescence lifetime measurements, particularly using Time-Correlated Single Photon Counting (TCSPC), have provided essential kinetic data for understanding the behavior of Sulfo-Cyanine7 (SCy7). nih.gov The fluorescence lifetime is an intrinsic property of a fluorophore—the average time it spends in the excited state before returning to the ground state—and it can be influenced by various dynamic processes, including photoisomerization.

For SCy7, TCSPC measurements were integrated with FCS and TRAST data to build a comprehensive photophysical model. nih.gov These lifetime measurements helped to characterize the different states involved in the photoisomerization process. By analyzing the fluorescence decay kinetics, researchers could distinguish between different emissive species. acs.org The combined data from fluorescence lifetime, FCS, and TRAST analyses led to the development of a photophysical model for SCy7 that includes an all-trans ground state (N), a largely non-emissive mono-cis isomer (P1), and an additional isomerized state with redshifted emission. nih.govacs.org This multi-faceted approach underscores the importance of fluorescence lifetime measurements for a complete kinetic analysis of complex fluorophores like Sulfo-Cyanine7.

Development of Enzyme-Based and Activatable Research Assays

Sulfo-Cyanine7 has been identified as a novel near-infrared substrate for the enzyme horseradish peroxidase (HRP). acs.orgresearchgate.net In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of Sulfo-Cyanine7, leading to a loss of its fluorescence. acs.orgresearchgate.net This H₂O₂-dependent decrease in fluorescence forms the basis for various assays. acs.org

Mechanistic studies have aimed to understand the catalytic process and identify the resulting oxidation products. acs.orgresearchgate.net The proposed mechanism involves a one-electron oxidation of Sulfo-Cyanine7 (S7) by HRP in the presence of H₂O₂, which forms a radical species (S7•+). acs.org Subsequently, a disproportionation reaction is thought to occur, where two of these radicals react. acs.orgresearchgate.net This reaction regenerates one molecule of the original Sulfo-Cyanine7 and produces a double oxidized, non-fluorescent form (S7²⁺). acs.org This mechanism is similar to that described for other HRP substrates like ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.net

Analysis of the absorbance spectra during the enzymatic reaction reveals a significant decrease in the characteristic absorbance peak of Sulfo-Cyanine7 at 750 nm. acs.org Concurrently, new absorbance peaks appear at approximately 547 nm and 591 nm, indicating the formation of new products. acs.org

The enzymatic reaction between HRP, Sulfo-Cyanine7, and hydrogen peroxide has been harnessed to develop versatile assays for detecting metabolites. acs.orgresearchgate.net Since H₂O₂ is a product of many enzymatic reactions involving oxidases, the HRP/Sulfo-Cyanine7 system can be coupled to these reactions to quantify various metabolites. acs.org

A key finding is the linear relationship between the decrease in Sulfo-Cyanine7 fluorescence intensity and the concentration of H₂O₂ within a specific range (e.g., 0.5–4 μM). acs.org This linearity allows for the quantitative determination of H₂O₂ and, by extension, the metabolites that produce it. acs.org These HRP-based assays using Sulfo-Cyanine7 as a substrate have shown potential for applications in complex biological fluids, including whole blood. acs.orgresearchgate.net

The assay typically involves mixing the sample containing the metabolite with the corresponding oxidase, HRP, and Sulfo-Cyanine7. The resulting change in fluorescence is then measured to determine the metabolite concentration.

Table 1: HRP-Based Assay Parameters

Parameter Value/Range Reference
Excitation Wavelength 750 nm acs.org
Emission Wavelength 773 nm acs.org
Linear H₂O₂ Detection Range 0.5–4 μM acs.org
S7 Dye Concentration 5.6 × 10⁻⁶ M acs.orgresearchgate.net

"Turn-on" fluorescent probes are designed to exhibit a significant increase in fluorescence upon interaction with a specific target analyte. acs.org This "off-on" switching mechanism provides a high signal-to-background ratio, making them powerful tools for detecting and imaging biomarkers. helsinki.fi While the direct oxidation of Sulfo-Cyanine7 by HRP results in a "turn-off" signal, the principles of fluorescence modulation can be adapted to create "turn-on" systems.

The design of such probes often involves integrating a recognition element for the target biomarker with the fluorophore in a way that the fluorophore's emission is initially quenched. nih.gov Upon binding of the biomarker, a conformational or chemical change occurs that alleviates the quenching, thus "turning on" the fluorescence. nih.gov For instance, a quencher molecule can be strategically placed in proximity to the Sulfo-Cyanine7 core. The linkage between the quencher and the fluorophore can be designed to be cleavable by a specific enzyme or to be disrupted by the binding of a target molecule. nih.gov This disruption separates the quencher from the fluorophore, restoring its fluorescence.

Ratiometric fluorescence sensing is an advanced detection method that offers enhanced precision and reliability by taking the ratio of fluorescence intensities at two different wavelengths. nih.gov This approach can correct for variations in probe concentration, excitation light intensity, and other environmental factors. nih.gov

In the context of Sulfo-Cyanine7, ratiometric probes can be designed. For example, a probe molecule could be synthesized to include a second fluorophore that is insensitive to the analyte of interest, serving as an internal reference. nih.gov Alternatively, some cyanine (B1664457) dyes can form excimers (excited-state dimers) that emit at a different wavelength than the monomer. nih.gov Analyte binding can induce a shift between the monomer and excimer states, allowing for ratiometric detection by monitoring the emission intensities of both species. nih.gov

Research into the detection limits of assays utilizing Sulfo-Cyanine7 is crucial for their practical application. For the HRP-based H₂O₂ assay, the detection limit is influenced by factors such as the concentrations of HRP and the dye, as well as the incubation time. researchgate.netresearchgate.net Studies have determined detection limits to be in the low micromolar range. nih.gov For "turn-on" probes, the detection limit is often determined by the fold-enhancement of the fluorescence signal upon target binding and the background noise of the system. researchgate.net

Table 2: Compound Names

Compound Name
This compound
Sulfo-Cyanine7
Hydrogen peroxide
2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)
Thioflavin T
Sulforhodamine B
Sulfo-Cy5
DABCYL
Black hole quencher 1
Black hole quencher 2
Black hole quencher 3
TAMRA

Fundamental Photophysical and Theoretical Investigations

Studies on Photoisomerization Kinetics and Mechanistic Pathways

Like many cyanine (B1664457) dyes, Sulfo-Cyanine7 (SCy7) can undergo reversible photoisomerization, a process that significantly impacts its fluorescence properties. Upon excitation, the dye can transition from its stable all-trans isomeric state to various cis isomers, which are often non-fluorescent or "dark" states. However, research has revealed a more complex mechanism for SCy7.

Detailed studies using techniques like Fluorescence Correlation Spectroscopy (FCS) and Transient State (TRAST) excitation modulation spectroscopy have been employed to probe these kinetics. researchgate.netnih.gov These investigations identified a photoisomerized state with a red-shifted emission compared to the primary all-trans isomer. researchgate.netnih.govresearchgate.net This finding led to the proposal of a three-state photoisomerization model to describe the kinetics accurately. researchgate.netnih.gov This model accounts for the ground state, the typical triplet dark states, and this additional red-emissive photoisomer. researchgate.netnih.gov The formation of this red-shifted species is significant as it can influence fluorescence blinking kinetics, which is a critical factor in single-molecule and super-resolution imaging applications. nih.gov The population of this state can occur even at moderate excitation intensities, affecting a broad range of fluorescence-based measurements. nih.gov

Research into the Quantum Yield Enhancement Mechanisms

Sulfo-Cyanine7 carboxylic acid is recognized for having an improved fluorescence quantum yield compared to some other cyanine dyes. lumiprobe.comaxispharm.commedchemexpress.commedchemexpress.com Several structural features and mechanisms contribute to this enhancement.

One primary factor is the rigidity of the dye's structure. The incorporation of a cyclohexane (B81311) ring into the polymethine chain of the parent Cyanine7 structure enhances structural rigidity. This rigidity reduces the degrees of freedom for non-radiative decay pathways, such as molecular vibrations and rotations, thereby increasing the probability of de-excitation through fluorescence and boosting the quantum yield.

Furthermore, the presence of sulfonate (SO₃⁻) groups, which define it as a "sulfo-" cyanine, plays a crucial role. While the primary purpose of sulfonation is to enhance water solubility, this property also indirectly enhances quantum yield in aqueous environments. medchemexpress.com In solution, cyanine dyes have a tendency to form non-fluorescent H-aggregates. researchgate.net The hydrophilic sulfonate groups minimize this aggregation, allowing the dye molecules to remain in their monomeric, fluorescent state. Therefore, the combination of a rigid molecular framework and improved solubility through sulfonation leads to the enhanced quantum yield of this compound in aqueous media. lumiprobe.comaxispharm.com

PropertyValueSource(s)
Absorption Maximum (λabs) ~750 nm antibodies.comacs.org
Emission Maximum (λem) ~773 nm antibodies.com
Molar Extinction Coefficient (ε) 240,600 M-1cm-1 antibodies.comacs.org
Molecular Formula C₃₇H₄₃N₂KO₈S₂ axispharm.com
Molecular Weight 746.97 g/mol axispharm.com
Quantum Yield Improved in NIR range lumiprobe.comaxispharm.commedchemexpress.com
Solubility High in water lumiprobe.comaxispharm.comaxispharm.com

Investigations into Photostability and Photobleaching Mechanisms

High photostability is a desirable characteristic for fluorescent probes, enabling longer imaging sessions without significant signal degradation. Sulfo-Cyanine7 is reported to have high photostability, superior to some earlier cyanine dyes. axispharm.comaxispharm.comglpbio.com

The primary mechanism of photobleaching for many organic dyes, including cyanines, involves photooxidation. researchgate.netresearchgate.net In this process, the excited dye molecule in its triplet state can transfer energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). researchgate.net This singlet oxygen then attacks the electron-rich polymethine chain of the dye, leading to irreversible cleavage and the loss of conjugation, which destroys the chromophore and its fluorescent properties. researchgate.net

The structural features that enhance quantum yield also contribute to photostability. The rigidifying cyclohexane moiety in the polymethine chain helps to suppress photoisomerization and oxidation, making the dye less susceptible to chemical attack by reactive oxygen species. researchgate.net Despite its inherent stability, photobleaching can still occur under intense or prolonged illumination. To mitigate this, antioxidants such as ascorbic acid can be added to imaging buffers to quench reactive oxygen species and further extend the dye's useful life during experiments.

Effects of Microenvironment on Photophysical Performance

The photophysical properties of this compound are not static but are highly sensitive to its immediate molecular surroundings. researchgate.netnih.gov Studies have shown that its photoisomerization kinetics and the formation of its red-shifted photoisomer are strongly dependent on local environmental conditions. researchgate.netnih.gov

Key microenvironmental factors include:

Viscosity: Higher viscosity in the local environment can restrict the molecular motion required for trans-cis isomerization, thus altering the fluorescence lifetime and blinking behavior. researchgate.net

Polarity: The polarity of the solvent or binding site can influence the energy levels of the ground and excited states, potentially causing solvatochromic shifts in the absorption and emission spectra. researchgate.netacs.org For similar cyanine dyes, a small solvatochromic effect of around 10 nm has been observed. acs.org

Steric Constraints: The physical space available to the dye molecule, for instance, when bound within a protein cavity, can impose steric hindrance that limits conformational changes, thereby affecting photoisomerization pathways. researchgate.netnih.gov

Protein Binding: When conjugated to proteins like bovine serum albumin (BSA), the fluorescence quantum yield and lifetime of cyanine dyes can increase substantially. researchgate.net This is attributed to the rigid and protective environment of the protein, which reduces non-radiative decay and aggregation.

This pronounced sensitivity to the microenvironment suggests that Sulfo-Cyanine7 can be utilized not just as a label but also as a sensor to probe local conditions such as viscosity and binding events. researchgate.netnih.gov

Microenvironment FactorEffect on Sulfo-Cyanine7 PhotophysicsSource(s)
Increased Viscosity Restricts isomerization, alters fluorescence kinetics. researchgate.net
Polarity Changes Can induce small shifts in absorption/emission spectra (solvatochromism). researchgate.netacs.org
Steric Hindrance Limits conformational changes, affecting photoisomerization. researchgate.netnih.gov
Protein Binding Can increase quantum yield and fluorescence lifetime. researchgate.net

Computational and Quantum Mechanical Modeling of Optical Properties

To gain deeper insight into the electronic structure and dynamic behavior of Sulfo-Cyanine7, theoretical investigations employing computational and quantum mechanical modeling have been performed. researchgate.net Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools used for this purpose. researchgate.netresearchgate.net

These computational methods allow researchers to:

Calculate Potential Energy Surfaces (PES): By mapping the PES for both the ground singlet state (S₀) and the first excited singlet state (S₁), scientists can model the pathways of photoisomerization. researchgate.net

Identify Stable Isomers: DFT calculations help identify the structures of various possible photoisomers, such as mono-cis and all-cis species. researchgate.net

Predict Optical Properties: TD-DFT can be used to predict the absorption and emission spectra of the different isomers, which has been crucial in confirming that the experimentally observed red-shifted emission originates from a cis-isomer. researchgate.net

These theoretical studies have provided strong support for the experimental findings, confirming that the photoisomerization of all-trans Sulfo-Cyanine7 results in cis species that are responsible for the red-shifted emission. researchgate.net This synergy between experimental spectroscopy and computational modeling is vital for a comprehensive understanding of the dye's complex photophysics.

Challenges, Limitations, and Future Research Directions

Addressing Stability Challenges in Complex Biological Matrices

The stability of cyanine (B1664457) dyes, including Sulfo-Cyanine7, is a critical factor for reliable in vitro and in vivo applications. In complex biological matrices such as whole blood or human serum, the dye's fluorescence and structural integrity can be compromised.

Detailed Research Findings:

Enzymatic Degradation: Research has shown that Sulfo-Cyanine7 can be a substrate for enzymes like horseradish peroxidase (HRP) in the presence of hydrogen peroxide acs.org. This enzymatic oxidation leads to a loss of fluorescence, a phenomenon that, while useful for developing certain biosensors, represents a stability challenge in environments with high peroxidase activity acs.org.

Chemical Instability: The heptamethine chain of Cyanine7 dyes is susceptible to nucleophilic attack, particularly at high pH, which can lead to degradation and the formation of non-fluorescent products researchgate.net.

Serum Stability: When conjugated to other molecules for in vivo use, the stability of the entire probe is crucial. Studies on a ⁶⁸Ga-labeled Sulfo-Cyanine7 conjugate demonstrated excellent stability in human serum, with minimal degradation observed over time, which is a promising indicator for its use in blood-based applications nih.gov. However, fluorophores can be sensitive to radiolysis in aqueous media, which may require the use of radioprotective additives to improve stability after radiolabeling nih.gov.

Future work is focused on designing cyanine scaffolds with enhanced intrinsic stability, for example, by rigidifying the polymethine chain or modifying the peripheral chemical structure to protect it from enzymatic or chemical attack mdpi.comacs.org.

Optimization of In Vivo Pharmacokinetics for Research Probes

While the sulfonate groups of Sulfo-Cyanine7 carboxylic acid confer high water solubility, a desirable trait for in vivo work, the pharmacokinetic profile of its conjugates often requires optimization for specific research applications. acs.org

Detailed Research Findings: A study involving a hybrid imaging agent, [68Ga]Sulfo-Cy7-FSC-MG, provided key insights into the pharmacokinetic behavior of a Sulfo-Cyanine7-based probe. The conjugate exhibited slow pharmacokinetics, characterized by prolonged circulation in the blood nih.govacs.org. This slow clearance led to significant accumulation in non-target organs, particularly the liver, spleen, and kidneys acs.org. While target-specific uptake was observed, the high background signal from non-target tissues resulted in only moderate contrast, especially at earlier time points nih.govacs.org.

This presents a challenge for imaging with short-lived radionuclides like Gallium-68, where rapid clearance from non-target tissues is essential for achieving high-contrast images within the radionuclide's decay window acs.org.

ParameterFindingImplication for Research ProbesSource
Pharmacokinetics Slow clearance and prolonged blood circulation.Requires optimization, especially for PET with short-lived radionuclides. nih.govacs.org
Biodistribution High accumulation in liver, spleen, and kidneys.High background signal can reduce imaging contrast. acs.org
Tumor Uptake Showed target-specific accumulation over time.Demonstrates potential for targeted imaging. nih.govacs.org
Target-to-Organ Contrast Moderate, due to high non-target accumulation.Further modifications are needed to improve the signal-to-noise ratio. nih.gov

Strategies for Enhancing Cellular Permeation and Intracellular Delivery

A significant limitation of sulfonated cyanine dyes is their reduced ability to cross cell membranes. The negative charges of the sulfonate groups, which improve water solubility, increase the compound's hydrophilicity and can hinder passive diffusion into cells .

Current and Future Strategies:

Conjugation to Cell-Penetrating Peptides (CPPs): A promising strategy is to conjugate Sulfo-Cyanine7 to CPPs, which are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes nih.gov. Studies have shown that CPPs can enhance the delivery of oligonucleotides and proteins nih.gov.

Targeted Delivery Systems: Conjugating the dye to molecules that bind to specific cell surface receptors, such as antibodies or small molecules like RGD peptides, can promote receptor-mediated endocytosis, thereby improving cellular uptake in target cells nih.govacs.org.

Mitochondrial Targeting: Cationic cyanine dyes have been shown to accumulate in mitochondria due to the organelle's negative membrane potential rsc.org. While Sulfo-Cyanine7 is anionic, conjugation with mitochondrial-targeting moieties like triphenylphosphonium (TPP) could redirect its subcellular localization mdpi.com. Research has demonstrated that conjugating other molecules to cyanine dyes can effectively deliver them to mitochondria rsc.org.

Nanocarrier Encapsulation: Incorporating Sulfo-Cyanine7 into nanocarriers like liposomes or polymeric nanoparticles can facilitate cellular entry through various endocytic pathways mdpi.com. This approach can also protect the dye from degradation and control its release.

The development of "smart" probes that activate or change their properties upon entering the cell is an active area of research to improve the specificity of intracellular imaging.

Exploration of Novel Chemical Modifications for Expanded Utility

The versatility of this compound is greatly enhanced by chemical modifications that fine-tune its properties or introduce new functionalities. The carboxylic acid group itself is a key feature, allowing for straightforward conjugation to amine-containing biomolecules nih.govimtm.cz.

Examples of Chemical Modifications and Their Impact:

ModificationPurposeBenefitSource
NHS Ester, Azide (B81097), Alkyne Creation of reactive derivatives.Enables diverse bioconjugation strategies like click chemistry. axispharm.comalabiolab.ro
PEGylation Attachment of polyethylene (B3416737) glycol (PEG) chains.Improves water solubility and can optimize in vivo pharmacokinetics. acs.org
Zwitterionic Scaffolds Balancing positive and negative charges in the dye structure.Reduces aggregation upon conjugation, leading to brighter probes. acs.org
Additional Sulfonation Introduction of more sulfonate groups (e.g., Sulfo-Cyanine7.5).Further enhances water solubility for use in aqueous buffers. lumiprobe.commedchemexpress.com
Rigidified Linkers Modifying the polymethine chain to be less flexible (e.g., in Sulfo-Cyanine7.5).Increases fluorescence quantum yield. broadpharm.comsmolecule.com
Incorporation of Heavy Atoms Adding atoms like bromine or iodine to the structure.Can increase the production of reactive oxygen species (ROS) for photodynamic therapy applications. mdpi.com

Future research will likely focus on creating novel Sulfo-Cyanine7 derivatives with unique photophysical properties, such as very large Stokes shifts or responsiveness to specific biological analytes, further expanding their role in advanced imaging and sensing applications researchgate.netacs.org.

Integration with Emerging Research Technologies and Multimodal Platforms

A major strength of this compound is its suitability for integration into multimodal research platforms, combining the advantages of different imaging technologies.

Multimodal Imaging: Sulfo-Cyanine7 is a cornerstone of hybrid PET/OI (Positron Emission Tomography/Optical Imaging). Its carboxylic acid functional group allows for its conjugation to chelators, such as fusarinine (B1175079) C (FSC), which can then be radiolabeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) nih.govacs.org. This creates a single probe that can be detected by both highly sensitive PET scans for whole-body imaging and high-resolution optical imaging for ex vivo or superficial tissue analysis nih.govimtm.czmdpi.com. Such probes have been successfully developed for imaging infections and cancer-related receptors acs.orgmdpi.com.

Emerging Technologies:

Advanced Biosensing: The sensitivity of Sulfo-Cyanine7's fluorescence to its environment, including enzymatic oxidation, is being exploited to develop novel biosensors acs.org. For example, HRP-based assays using this dye have been developed for metabolite sensing in complex biological fluids like whole blood, where near-infrared fluorescence is advantageous due to low interference from hemoglobin acs.org.

Super-Resolution Microscopy: While not explicitly detailed for Sulfo-Cy7 in the provided context, the development of brighter and more photostable cyanine dye variants is a key goal for their application in super-resolution imaging techniques, which push the boundaries of optical resolution.

Theranostics: The combination of imaging (diagnostics) and therapy in a single agent is a rapidly growing field. By modifying Sulfo-Cyanine7 to enhance properties like ROS production or by conjugating it to therapeutic agents, it can be integrated into theranostic platforms for simultaneous imaging and treatment mdpi.comnih.gov.

The continued integration of Sulfo-Cyanine7 and its derivatives with cutting-edge technologies will undoubtedly unlock new possibilities in biomedical research and diagnostics.

Q & A

Q. What are the key structural and photophysical properties of Sulfo-Cyanine7 carboxylic acid relevant to its use in near-infrared (NIR) imaging?

this compound is a sulfonated cyanine dye with a carboxylic acid functional group. Its structure includes a polymethine chain (C37H43N2NaO8S2) and a sulfonate group, conferring high water solubility (>95% purity) and a peak absorption/emission at 750/773 nm, ideal for NIR imaging due to reduced tissue autofluorescence and deeper penetration . The sulfonate group enhances solubility in aqueous buffers, while the carboxylic acid enables covalent conjugation to biomolecules via carbodiimide chemistry (e.g., EDC/NHS activation).

Q. How does the solubility profile of this compound influence its application in biological systems?

The dye’s high hydrophilicity allows direct use in aqueous buffers (e.g., PBS or cell culture media) without organic solvents, minimizing cytotoxicity. However, solubility decreases in low-polarity solvents (e.g., chloroform), limiting its utility in lipid-based assays. Researchers must pre-dissolve the dye in DMSO or DMF for stock solutions (≤10% v/v in final formulations) to avoid aggregation .

Q. What conjugation strategies are available for this compound to biomolecules?

The carboxylic acid group is activated using carbodiimide crosslinkers (e.g., EDC and sulfo-NHS) to form reactive NHS esters, which then react with primary amines (e.g., lysine residues in proteins). For site-specific labeling, thiol-maleimide chemistry is preferred, requiring prior conversion of the carboxylic acid to a maleimide derivative . Post-conjugation, purification via size-exclusion chromatography or dialysis is critical to remove unreacted dye and ensure labeling efficiency .

Advanced Research Questions

Q. How can researchers optimize the labeling efficiency of this compound in protein conjugation while minimizing non-specific binding?

  • pH Optimization : Conduct reactions at pH 7.4–8.5 to maximize amine reactivity while avoiding dye precipitation.
  • Molar Ratio : Use a 10:1 molar excess of dye-to-protein to ensure saturation of available amines, followed by iterative optimization to balance labeling efficiency and protein function.
  • Blocking Agents : Include 1% BSA or 0.1% Tween-20 in buffers to reduce non-specific adsorption .
  • Validation : Quantify labeling efficiency using UV-Vis spectroscopy (dye/protein absorbance ratios) and SDS-PAGE with fluorescence scanning .

Q. What are the critical factors affecting the stability of this compound conjugates in longitudinal in vivo imaging studies?

  • Photobleaching : Minimize laser exposure and use oxygen-scavenging agents (e.g., Trolox) to preserve fluorescence intensity.
  • Metabolic Clearance : Conjugates >40 kDa exhibit prolonged circulation; PEGylation or nanoparticle encapsulation can further enhance stability .
  • Storage Conditions : Store lyophilized conjugates at -20°C in dark, anhydrous conditions. Avoid freeze-thaw cycles by aliquoting solutions .
  • Biological Degradation : Monitor conjugate integrity via HPLC or mass spectrometry after incubation in serum or lysosomal buffers (pH 4.5–5.5) .

Q. How should researchers address spectral overlap challenges when using this compound in multiplexed fluorescence imaging setups?

  • Emission Filter Optimization : Use narrow-bandpass filters (e.g., 770±10 nm) to isolate Sulfo-Cyanine7 signals from overlapping dyes (e.g., Cy5.5 or IRDye800).
  • Computational Unmixing : Apply linear unmixing algorithms to raw spectral data, validated with single-dye controls .
  • Quencher Pairing : For FRET-based assays, pair Sulfo-Cyanine7 with a quencher (e.g., QSY21) and validate efficiency via lifetime decay measurements .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported quantum yields (e.g., 0.28–0.35) may arise from solvent polarity or instrumentation. Calibrate detectors with reference dyes (e.g., Indocyanine Green) .
  • Experimental Reproducibility : Document buffer composition (e.g., ionic strength, pH) and dye lot numbers, as sulfonation degree can vary between synthesis batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.